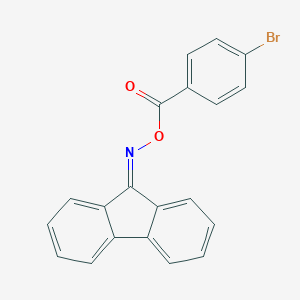

9H-fluoren-9-one O-(4-bromobenzoyl)oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H12BrNO2 |

|---|---|

Molecular Weight |

378.2g/mol |

IUPAC Name |

(fluoren-9-ylideneamino) 4-bromobenzoate |

InChI |

InChI=1S/C20H12BrNO2/c21-14-11-9-13(10-12-14)20(23)24-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |

InChI Key |

VZUDIADIMJEGSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=C(C=C4)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 9h Fluoren 9 One O 4 Bromobenzoyl Oxime and Its Precursors

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 9H-fluoren-9-one O-(4-bromobenzoyl)oxime is contingent upon the efficient preparation of its key precursors. This section outlines the classical and modern approaches to synthesizing 9H-fluoren-9-one and the optimized conditions for preparing 4-bromobenzoyl chloride.

Synthesis of 9H-fluoren-9-one: Classical and Modern Approaches

9-Fluorenone (B1672902), a crucial building block, can be synthesized from fluorene (B118485) through various oxidative methods. Both classical and modern techniques have been developed to achieve this transformation, with a growing emphasis on greener and more efficient processes.

Classical Oxidation Methods: Historically, the oxidation of fluorene to 9-fluorenone has been accomplished using strong oxidizing agents. These methods, while effective, often involve harsh reaction conditions and the use of stoichiometric amounts of toxic reagents.

Modern and Greener Approaches: In recent years, significant efforts have been directed towards developing more environmentally benign and catalytic methods for the synthesis of 9-fluorenones. rsc.org A highly efficient method involves the aerobic oxidation of 9H-fluorenes using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This approach offers high yields and purity under ambient conditions. rsc.org The reaction can be carried out at room temperature, and the solvent can be recycled, making it a more sustainable option. google.com Another approach utilizes industrial fluorene as a raw material with an oxygen-containing gas as the oxidizing agent, 9-fluorenone and water as solvents, a base as a catalyst, and a quaternary ammonium (B1175870) salt as a phase transfer agent. google.com

Below is a table summarizing various synthetic routes to 9-fluorenone:

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Fluorene | KOH, THF, air, room temperature, 6 hours | 98.5% | google.com |

| 2,7-Dibromofluorene | KOH, THF, air | High | rsc.org |

| 4-Nitro-9-fluorene | KOH, THF, air | 94% | rsc.org |

| 3-Methylfluorene | KOH, THF, air | 91% | rsc.org |

| 2,7-Dinitro-9-fluorene | KOH, THF, air | 93% | rsc.org |

| Fluorene | Industrial fluorene, oxygen-containing gas, base, quaternary ammonium salt, 70-83°C | Not specified | google.com |

Preparation of 4-bromobenzoyl Chloride: Optimized Reaction Conditions

4-Bromobenzoyl chloride serves as the acylating agent in the final step of the synthesis. Its preparation from 4-bromobenzoic acid is a standard transformation in organic synthesis, typically achieved using thionyl chloride or phosphorus pentachloride.

A common method involves heating a mixture of 4-bromobenzoic acid and thionyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF) at reflux. prepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed by evaporation, and the product is purified by distillation. prepchem.com

An alternative procedure utilizes phosphorus pentachloride. prepchem.com A mixture of p-bromobenzoic acid and phosphorus pentachloride is warmed, and the resulting 4-bromobenzoyl chloride is distilled under reduced pressure, affording a high yield. prepchem.com

The following table outlines the optimized reaction conditions for the synthesis of 4-bromobenzoyl chloride:

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 4-Bromobenzoic acid | Thionyl chloride, dichloromethane, DMF (cat.), reflux | Not specified | prepchem.com |

| p-Bromobenzoic acid | Phosphorus pentachloride, warming, then distillation under reduced pressure | 92% | prepchem.com |

Oxime Formation Reactions from 9H-fluoren-9-one: Mechanistic Considerations

The reaction of a carbonyl compound with hydroxylamine (B1172632) to form an oxime is a well-established transformation. numberanalytics.com The mechanism involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. numberanalytics.com The reaction is typically catalyzed by an acid. numberanalytics.com

In the context of synthesizing this compound, 9H-fluoren-9-one is reacted with hydroxylamine hydrochloride. A typical procedure involves dissolving 9-fluorenone in methanol (B129727), followed by the gradual addition of sodium hydroxide and a solution of hydroxylamine hydrochloride in methanol at an elevated temperature. nih.gov The reaction mixture is then refluxed for several hours to ensure complete conversion. nih.gov Another method involves stirring a solution of fluoren-9-one and hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water at 70°C. nih.gov

Stereoselective Oxime Formation (E/Z Isomerism) and Control Strategies

For unsymmetrical ketones like 9H-fluoren-9-one, the resulting oxime can exist as two geometric isomers, (E) and (Z). The control of stereoselectivity in oxime formation is a significant challenge in organic synthesis. pku.edu.cn Traditional methods often rely on the steric hindrance of the substituents on the substrate to favor one isomer over the other. pku.edu.cn

Several strategies have been developed to achieve stereoselective oxime synthesis. One approach involves the use of specific catalysts. For instance, CuSO4 has been shown to catalyze the formation of (E)-isomers of aldoximes, while K2CO3 can be used to selectively produce (Z)-isomers. thieme-connect.comresearchgate.net Another strategy involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions to precipitate the more stable isomer. google.com Antibody catalysis has also emerged as a method to control the stereochemistry of oxime formation, potentially leading to the production of either the syn or anti isomer as the major product. acs.org

O-Acylation Reactions for the Synthesis of this compound

The final step in the synthesis is the O-acylation of 9H-fluoren-9-one oxime with 4-bromobenzoyl chloride. This reaction involves the nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acyl chloride, leading to the formation of the desired O-acyloxime and elimination of hydrogen chloride.

A general procedure for the synthesis of novel O-acyloximes involves the reaction of the oxime with an acyl chloride. nih.gov In a related synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives, 9H-fluoren-9-one oxime is refluxed with an arylisocyanate in anhydrous tetrahydrofuran. nih.gov

Catalytic Approaches in Oxime O-Acylation

While the direct reaction between an oxime and an acyl chloride is a common method, catalytic approaches can offer milder reaction conditions and improved efficiency. O-Acetyl oximes have been shown to be effective directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov O-Acyl oximes are also versatile building blocks for the synthesis of N-heterocycles under transition metal catalysis, often serving as internal oxidants. rsc.org These catalytic transformations highlight the reactivity of the O-acyl oxime functionality and suggest potential avenues for further derivatization of the target compound.

Regioselectivity and Chemo-selectivity in the Acylation Process

The synthesis of this compound from its precursors, 9H-fluoren-9-one oxime and an acylating agent like 4-bromobenzoyl chloride, is governed by key principles of chemical selectivity. The precursor, 9H-fluoren-9-one oxime, possesses two nucleophilic atoms within its oxime moiety (-C=N-OH): the oxygen and the nitrogen.

Regioselectivity: The acylation process demonstrates high regioselectivity, with the reaction preferentially occurring at the oxygen atom to form the O-acylated oxime ester. This O-acylation is favored over N-acylation primarily due to the higher nucleophilicity of the oxygen atom in the hydroxyl group compared to the nitrogen atom of the imine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base deprotonates the oxime's hydroxyl group, forming a highly nucleophilic oximate anion, which then attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The resulting product, an O-acyl oxime, is generally more thermodynamically stable than the corresponding N-acyl isomer.

Chemoselectivity: The chemoselectivity of the reaction is also a critical consideration. The 4-bromobenzoyl chloride contains an electrophilic acyl chloride group and a bromo-substituted aromatic ring. Under typical acylation conditions, the reaction is highly chemoselective. The oximate anion will selectively attack the significantly more electrophilic carbonyl carbon of the acyl chloride, leaving the C-Br bond on the aromatic ring intact. This allows for the preservation of the bromine atom, which can be used for subsequent functionalization, as discussed in later sections.

A general procedure for a similar acylation involves dissolving the oxime and a base like triethylamine in a suitable solvent such as dichloromethane at a reduced temperature (0 to 5 °C). ncsu.edu The acyl chloride solution is then added dropwise, and the reaction is allowed to proceed to completion at room temperature. ncsu.edu

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its precursors is an area of increasing importance, aiming to reduce environmental impact and improve efficiency.

Solvent-Free and Water-Mediated Synthesis Routes

Conventional syntheses of oximes and their esters often rely on organic solvents. However, recent research has focused on greener alternatives.

Precursor Synthesis in Water: The synthesis of the precursor, 9H-fluoren-9-one oxime, can be achieved under aqueous conditions. One method involves reacting 9-fluorenone with hydroxylamine hydrochloride in a mixture of ethanol and water. nih.gov Research has shown that the synthesis of various aryl oximes can be performed with high efficiency at room temperature using mineral water as the solvent, often without the need for a catalyst. ias.ac.in This approach is economical, practical, and environmentally friendly. ias.ac.in The use of water as a green solvent is also promoted in other methods for oxime formation. organic-chemistry.org

Solvent-Free Approaches: For the oxidation of the ultimate precursor, 9H-fluorene to 9-fluorenone, solvent-free or near-solvent-free methods have been developed. These methods often utilize air as the oxidant, representing a significant green advantage. rsc.orgresearchgate.net

The following table summarizes findings on the synthesis of aryl oximes using mineral water, highlighting the efficiency of this green approach.

Table 1: Synthesis of Aryl Aldehyde Oximes in Mineral Water

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 10 | 99 |

| 4-Chlorobenzaldehyde | 10 | 98 |

| 4-Methylbenzaldehyde | 12 | 98 |

| Benzaldehyde | 10 | 99 |

Data sourced from a study on catalyst-free synthesis in mineral water. ias.ac.in

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are central to green synthesis, focusing on maximizing the incorporation of reactant atoms into the final product and minimizing waste.

Oxidation of Fluorene: The synthesis of 9-fluorenone from 9H-fluorene via aerobic oxidation is a prime example of a highly efficient and atom-economical process. Methods using catalysts like KOH in solvents such as THF or in the presence of crown ethers with air or oxygen as the oxidant can achieve near-quantitative conversion and selectivity. rsc.orggoogle.com One patented process reports a 100% conversion rate of fluorene and 100% selectivity for 9-fluorenone, with water as the only significant byproduct. google.com Such processes are described as green synthesis methods where the filtrate containing the catalyst and solvent can be directly recycled. google.com

Oxime Formation and Acylation: The formation of the oxime from 9-fluorenone and hydroxylamine is an addition-elimination reaction that produces water as a byproduct. The subsequent acylation of the oxime with 4-bromobenzoyl chloride is an addition reaction where the primary byproduct is a hydrochloride salt (e.g., triethylammonium (B8662869) chloride), which is formed from the base used to neutralize the liberated HCl. While the atom economy of the acylation step is not perfect due to the formation of this salt, the reaction is typically high-yielding.

Novel Synthetic Approaches and Derivatizations of this compound

Modern organic synthesis seeks to develop novel and efficient pathways to complex molecules and to enable further diversification of their structures.

Multi-component Reactions Incorporating the Oxime Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and complexity generation. Recently, novel visible-light-mediated three-component reactions have been developed for the synthesis of oxime esters. researchgate.netnih.gov In a typical setup, an aldehyde, an amine (like aniline), and an N-hydroxyphthalimide (NHPI) ester are reacted in the presence of a photocatalyst, such as eosin (B541160) Y, under blue LED irradiation. researchgate.netnih.gov This one-pot method generates a wide variety of oxime esters in high yields under mild conditions. nih.gov While this has not been specifically reported for the 9-fluorenone scaffold, the methodology presents a promising and innovative route for the synthesis of 9H-fluoren-9-one O-acyl oximes, potentially by using 9-fluorenone as the ketone component in a modified MCR.

Table 2: Examples of Visible-Light-Mediated Three-Component Synthesis of Oxime Esters

| Aldehyde | NHPI Ester | Yield (%) |

|---|---|---|

| Benzaldehyde | NHPI Butyrate | 95 |

| 4-Methoxybenzaldehyde | NHPI Butyrate | 93 |

| 4-Bromobenzaldehyde | NHPI Butyrate | 91 |

| Benzaldehyde | NHPI Acetate | 90 |

Reaction Conditions: Aldehyde (1.0 mmol), aniline (B41778) (1.0 mmol), NHPI ester (1.2 mmol), eosin Y (0.03 mmol), MeCN, blue LEDs, 16 h. Data adapted from relevant literature. researchgate.net

Functionalization via Cross-Coupling Reactions at the Bromine Position

The bromine atom on the 4-bromobenzoyl moiety of the title compound serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The carbon-bromine bond on the aromatic ring is a classic substrate for numerous palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl or styrenyl derivatives. This would replace the bromine atom with a new carbon-based substituent.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper(I) salts, would yield an alkynylated derivative, introducing a carbon-carbon triple bond at the 4-position of the benzoyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of various primary or secondary amines to the aromatic ring, replacing the bromine atom with a nitrogen-based functional group.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to form a new carbon-carbon double bond, attaching a vinyl group to the benzoyl ring.

These well-established cross-coupling methodologies provide a powerful platform for creating a diverse library of derivatives from this compound, enabling the systematic modification of its structure for various research applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 9h Fluoren 9 One O 4 Bromobenzoyl Oxime

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for 9H-fluoren-9-one O-(4-bromobenzoyl)oxime could be located. For the parent compound, 9H-fluoren-9-one oxime, crystal structure analysis reveals a largely planar fluorene (B118485) system. researchgate.netnih.gov In its crystal lattice, molecules are interconnected through O—H⋯N hydrogen bonds, forming chains that exhibit π–π stacking interactions. researchgate.netnih.gov The introduction of the O-(4-bromobenzoyl) group would significantly alter these characteristics.

Bond Lengths, Angles, and Dihedral Conformations

Specific bond lengths, angles, and dihedral conformations for this compound are not available without experimental crystallographic data.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

A crystal packing analysis is contingent on the determination of the crystal structure. It would be anticipated that the bromine atom of the 4-bromobenzoyl group could participate in halogen bonding, a significant intermolecular interaction that would influence the crystal packing. Furthermore, π-π stacking interactions between the fluorene and phenyl rings would likely be a defining feature of the solid-state arrangement.

Polymorphism and Pseudopolymorphism Studies

There are no known studies on the polymorphism or pseudopolymorphism of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No high-resolution NMR spectroscopic data for this compound has been found in the surveyed literature. The NMR spectra of the parent 9H-fluoren-9-one and its derivatives have been reported, but not for the specific compound of interest. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals using two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) has not been published for this compound.

Solid-State NMR for Anisotropic Interactions and Crystal Structures

There is no information available regarding solid-state NMR studies on this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| C=O (ester) | Stretching | 1750-1730 (strong) | 1750-1730 (weak) |

| C=N (oxime) | Stretching | 1650-1630 (medium) | 1650-1630 (strong) |

| N-O (oxime ester) | Stretching | 1000-900 (medium) | 1000-900 (weak) |

| C-Br | Stretching | 600-500 (strong) | 600-500 (strong) |

| Aromatic C=C | Stretching | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |

| Aromatic C-H | Stretching | 3100-3000 (weak) | 3100-3000 (strong) |

Note: These are expected ranges and the exact positions can be influenced by the molecular environment and conformational effects.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly those of the C=O and C=N stretching modes, can be indicative of different conformational isomers. In a mixture of conformers, one might observe broadened or split peaks for these vibrations. Low-temperature IR or Raman spectroscopy could potentially resolve these individual conformer bands, corroborating the findings from dynamic NMR studies.

Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule. Given the extended π-system of the fluorenone moiety and the 4-bromobenzoyl group, electronic transitions in the UV-Vis region are expected. Excitation within these transitions would likely enhance the Raman signals of the C=C and C=N stretching modes of the fluorenone oxime core and the aromatic ring vibrations of the benzoyl group. This technique could provide valuable information about the nature of the excited electronic states and the degree of electronic coupling between the fluorenone and the bromobenzoyl moieties.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Elucidation of Fragmentation Pathways and Mechanistic Interpretations

High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition of C20H12BrNO2. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2+ in approximately a 1:1 ratio).

Tandem mass spectrometry (MS/MS) is crucial for elucidating the fragmentation pathways. Collision-induced dissociation (CID) of the protonated molecule [M+H]+ would likely initiate fragmentation at the weakest bonds.

Plausible Fragmentation Pathways:

Cleavage of the N-O bond: This is a common fragmentation pathway for oxime esters and would lead to the formation of two primary fragment ions: the 9H-fluoren-9-one oxime cation radical and the 4-bromobenzoyl cation.

Cleavage of the O-C(O) bond: This would result in the formation of a 9H-fluoren-9-one oxime radical and the 4-bromobenzoyl cation.

Loss of the 4-bromobenzoyl radical: This would lead to the formation of the 9H-fluoren-9-iminoxy cation.

Fragmentation of the 4-bromobenzoyl cation: This ion would likely lose CO to form the 4-bromophenyl cation.

Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [M+H]+

| m/z (calculated) | Proposed Fragment Structure | Fragmentation Pathway |

| 378.01/380.01 | [C20H12BrNO2+H]+ | Protonated Molecular Ion |

| 195.07 | [C13H9NO]+• | Cleavage of N-O bond |

| 183.03/185.03 | [C7H4BrO]+ | Cleavage of N-O or O-C(O) bond |

| 155.95/157.95 | [C6H4Br]+ | Loss of CO from [C7H4BrO]+ |

| 180.06 | [C13H8O]+• | Rearrangement and loss of Br-C6H4-CN |

Note: The m/z values are based on the most abundant isotopes and are presented as monoisotopic masses. The presence of bromine will result in characteristic isotopic pairs.

By carefully analyzing the MS/MS spectrum and the relative abundances of the fragment ions, a detailed picture of the gas-phase ion chemistry of this compound can be constructed, providing further confirmation of its structure.

Isotopic Pattern Analysis for Bromine Atom Confirmation

Mass spectrometry is a powerful tool for confirming the elemental composition of molecules. For halogenated compounds, specifically those containing bromine, the analysis of the isotopic pattern in the mass spectrum provides definitive evidence of the halogen's presence. libretexts.org Natural bromine consists of two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance ratio (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.org

This isotopic distribution gives rise to a characteristic doublet of peaks in the mass spectrum for any fragment containing a single bromine atom. These two peaks, the molecular ion (M) peak and the M+2 peak, will be separated by two mass-to-charge units (m/z) and will have almost equal intensities. chemguide.co.uk The presence of this distinct 1:1 ratio for peaks two m/z units apart is a clear and reliable indicator of a monobrominated compound. libretexts.orgchemguide.co.uk In the case of this compound, the molecular ion region of its mass spectrum would be expected to exhibit this signature pattern, confirming the presence of the single bromine atom from the 4-bromobenzoyl group.

Table 1: Isotopic Data for Bromine

| Isotope | Atomic Mass (Da) | Natural Abundance |

|---|---|---|

| 79Br | 79 | ~50.5% |

| 81Br | 81 | ~49.5% |

This interactive table provides fundamental data on the stable isotopes of bromine.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic properties of this compound are dictated by its constituent chromophoric units: the fluorenone core, the oxime bridge, and the 4-bromobenzoyl group.

Characterization of Electronic Transitions and Excited States

The electronic absorption spectrum of fluorenone derivatives is typically characterized by absorptions in the UV-A region. researchgate.net These absorptions are generally attributed to π–π* transitions associated with the conjugated fluorenyl system. nih.gov The fluorenone carbonyl group also introduces a weaker, longer-wavelength absorption due to an n-π* transition. nycu.edu.tw The nature of the lowest singlet excited state (S1) in fluorenones is highly dependent on the solvent polarity. In nonpolar solvents, the S1 state is typically n-π* in character, while in polar solvents, it shifts to a π-π* nature. nycu.edu.tw For this compound, the extended conjugation provided by the O-(4-bromobenzoyl)oxime moiety would likely result in bathochromic (red) shifts in its absorption spectra compared to unsubstituted fluorenone.

Fluorescence in fluorenone derivatives is often weak because of efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (Tn). researchgate.netnycu.edu.tw The parent 9-fluorenone (B1672902), for instance, exhibits a triplet quantum yield approaching 100% in non-polar solvents due to this rapid ISC. nycu.edu.tw The emission properties are, like the absorption, sensitive to the solvent environment. digitellinc.com

Phosphorescence, the emission from the triplet state, is a characteristic feature of fluorenones due to the high efficiency of ISC. The study of phosphorescence spectra can provide valuable information about the energy of the lowest triplet state (T1).

Table 2: Representative Electronic Transition Data for Fluorenone Derivatives

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Predominant Transition Type |

|---|---|---|---|

| Cyclohexane | ~370 | ~530 | n-π* / π-π* |

| Acetonitrile | ~380 | ~540 | π-π* |

| Ethanol (B145695) | ~380 | ~550 | π-π* |

This interactive table presents typical absorption and emission maxima for fluorenone derivatives in different solvents, illustrating the effect of solvent polarity on electronic transitions. Data is representative of the class of compounds. researchgate.net

Quantum Yield and Luminescence Lifetime Measurements

The fluorescence quantum yield (ΦF) of most fluorenone derivatives is generally low, often in the range of a few percent, due to the aforementioned efficient intersystem crossing. researchgate.netpku.edu.cn For example, the parent fluorenone has a reported quantum yield of 2.7% in acetonitrile. researchgate.net Substituents on the fluorenone ring can influence the quantum yield; however, significant enhancements are uncommon without specific structural modifications that hinder non-radiative decay pathways. researchgate.net

The fluorescence lifetime of fluorenone derivatives is also typically short, often on the nanosecond scale. pku.edu.cn For instance, the fluorescence lifetime for 2,7-diphenylfluorenone in a dilute solution was measured to be 1.1 ns. pku.edu.cn The lifetime of the triplet state, in contrast, is expected to be much longer, often in the microsecond to millisecond range, though this is highly dependent on the surrounding environment and the presence of quenchers like oxygen.

Solvatochromism and Aggregation-Induced Emission (AIE) Studies

Fluorenone derivatives are known to exhibit solvatochromism, where the position of their absorption and emission bands changes with the polarity of the solvent. digitellinc.comresearchgate.net A bathochromic (red) shift in the emission spectrum upon increasing solvent polarity is commonly observed, indicating that the excited state possesses a larger dipole moment than the ground state. researchgate.neteurjchem.com This property makes them useful as probes for the local polarity of their microenvironment. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. acs.orgresearchgate.net Many fluorenone derivatives have been designed to exhibit AIE properties. acs.orgrsc.org The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway, leading to a significant increase in fluorescence quantum yield. researchgate.net While this compound itself has not been extensively studied for AIE, its structural components suggest that it could potentially exhibit this behavior, especially if intermolecular interactions in the solid state restrict the rotation around the oxime bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. For a molecule like this compound, which can be induced to form radical intermediates through photochemical or electrochemical means, EPR spectroscopy is an indispensable tool for their detection and characterization. The technique provides detailed information about the electronic structure and the local environment of the unpaired electron.

Investigation of Radical Intermediates in Photochemical or Electrochemical Processes

The investigation of this compound using techniques such as laser flash photolysis (LFP) coupled with time-resolved EPR (TR-EPR) spectroscopy allows for the direct observation of short-lived radical intermediates. researchgate.net The fundamental process initiated by UV irradiation is the homolytic cleavage of the weak nitrogen-oxygen (N–O) bond. nih.govacs.org

This photochemical event leads to the formation of two primary radical species: the 9-fluorenylideneiminyl radical and the 4-bromobenzoyloxyl radical.

N–O Bond Homolysis: this compound + hv → 9-fluorenylideneiminyl radical + 4-bromobenzoyloxyl radical

The 4-bromobenzoyloxyl radical is known to be highly unstable and can undergo rapid decarboxylation to produce a 4-bromophenyl radical and carbon dioxide. nih.gov

Decarboxylation: 4-bromobenzoyloxyl radical → 4-bromophenyl radical + CO₂

EPR spectroscopy is instrumental in identifying these transient radical species. The EPR spectrum of each radical is characterized by its g-value and hyperfine coupling constants (hfc's), which are determined by the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H) within the radical structure. beilstein-journals.org

The 9-fluorenylideneiminyl radical is an iminyl radical. Iminyl radicals are characterized by a large hyperfine splitting constant for the ¹⁴N nucleus, typically in the range of 28–33 G. beilstein-journals.org This distinctive feature makes EPR a reliable method for their identification. beilstein-journals.org Time-resolved EPR studies on similar fluorenone oxime derivatives have successfully identified the corresponding iminyl radicals. researchgate.net

The benzoyloxyl radical, an oxygen-centered radical, is expected to have a high g-value. researchgate.net However, its detection can be challenging due to a very short lifetime, often on the nanosecond timescale, as it rapidly loses CO₂. nih.gov The resulting 4-bromophenyl radical is a carbon-centered radical and would have its own characteristic EPR signature.

The fine quality of EPR spectra that can be obtained during the photolysis of oxime esters has been noted as a significant method for studying the mechanistic chemistry of the resulting N- and O-centered radicals. nih.govacs.org By analyzing the g-values and hyperfine splitting patterns, the structures of the radical intermediates can be confirmed. researchgate.net

Below is a table summarizing the expected EPR parameters for the radical intermediates generated from this compound, based on data from analogous systems.

| Radical Intermediate | Type of Radical | Expected g-value | Expected Hyperfine Coupling Constants (a) |

| 9-fluorenylideneiminyl radical | Iminyl (N-centered) | ~2.003 | a(¹⁴N) ≈ 28–33 G |

| 4-bromobenzoyloxyl radical | Acyloxyl (O-centered) | >2.005 | Small proton couplings |

| 4-bromophenyl radical | Aryl (C-centered) | ~2.002 | Couplings to aromatic protons |

This interactive data table provides a summary of the anticipated Electron Paramagnetic Resonance (EPR) characteristics for the radical species formed during the photochemical decomposition of this compound. The values are based on established data for structurally similar radical intermediates.

The study of these radical intermediates is crucial for understanding the reaction mechanisms of oxime esters, which are widely used as photoinitiators in free radical polymerization. researchgate.netnih.gov The efficiency of polymerization initiation is directly related to the generation and reactivity of these radical species. researchgate.net Advanced pulsed EPR techniques can further provide insights into the stepwise generation of these radicals and their subsequent reactions. researchgate.net

Theoretical and Computational Chemistry Studies of 9h Fluoren 9 One O 4 Bromobenzoyl Oxime

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is a widely used tool for predicting the ground-state properties of molecules with a good balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 9H-fluoren-9-one O-(4-bromobenzoyl)oxime, this would involve calculating the molecular energy at various atomic arrangements to find the one with the lowest energy, corresponding to the most stable conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=N bond length | ~1.28 Å |

| N-O bond length | ~1.40 Å |

| O-C (benzoyl) bond length | ~1.35 Å |

| C=O (benzoyl) bond length | ~1.22 Å |

| Dihedral Angle (Fluorene-Oxime) | ~0-10° |

Note: These are predicted values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene (B118485) ring system and the oxime moiety. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing 4-bromobenzoyl group and the C=N bond of the oxime. The electronic density distribution would show a significant degree of delocalization across the π-conjugated system. The presence of the bromine atom would also influence the electronic distribution due to its electronegativity and ability to participate in halogen bonding.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 eV |

| LUMO | -1.5 to -2.5 eV |

Note: These values are estimations based on DFT calculations of related aromatic oxime esters.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

In the EPS map of this compound, the most negative potential (red) would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the oxime. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue). The bromine atom would likely show a region of positive potential on its outermost surface (a σ-hole), which could be involved in halogen bonding interactions.

Excited State Calculations and Photophysical Pathway Predictions

The photophysical properties of this compound can be investigated using excited-state computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic absorption and emission spectra, as well as shed light on the nature of the excited states and the pathways for relaxation after photoexcitation.

TD-DFT calculations would likely reveal that the lowest energy electronic transitions are of a π-π* nature, involving the promotion of an electron from the HOMO to the LUMO. The calculated absorption maxima could then be compared with experimental UV-Vis spectra. Furthermore, by mapping the potential energy surfaces of the ground and excited states, it would be possible to predict the photophysical pathways, such as internal conversion, intersystem crossing, and fluorescence or phosphorescence. The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing, leading to a higher phosphorescence quantum yield.

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | ~300-350 nm |

| Nature of Lowest Energy Transition | π-π* |

| Predicted Fluorescence Emission Wavelength | ~380-450 nm |

Note: These are hypothetical predictions based on TD-DFT studies of similar aromatic compounds.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules, making it highly suitable for simulating absorption and emission spectra. For a molecule like this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Visible spectrum, and the corresponding oscillator strengths, which relate to the intensity of these bands.

Computational investigations on similar fluorenone derivatives have demonstrated that the choice of the exchange-correlation functional and basis set is crucial for obtaining results that correlate well with experimental data. unimore.it For instance, hybrid functionals such as B3LYP or PBE0, combined with a split-valence basis set with polarization functions (e.g., 6-311+G(d,p)), often provide a good balance between accuracy and computational cost for simulating the spectra of organic molecules. chemrxiv.org

The absorption spectrum of this compound is expected to be characterized by intense π→π* transitions originating from the fluorenone and bromobenzoyl chromophores. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For example, the highest occupied molecular orbital (HOMO) is likely to be localized on the fluorenone ring system, while the lowest unoccupied molecular orbital (LUMO) may have contributions from both the fluorenone and the O-(4-bromobenzoyl)oxime moieties. The presence of the electron-withdrawing 4-bromobenzoyl group is anticipated to influence the energy levels of the molecular orbitals, potentially leading to a red-shift in the absorption spectrum compared to the parent 9H-fluoren-9-one oxime.

Similarly, TD-DFT can be employed to simulate the fluorescence emission spectrum by calculating the transition from the optimized geometry of the first excited state (S1) to the ground state (S0). The difference between the calculated absorption and emission maxima provides an estimate of the Stokes shift. Studies on substituted fluorenones have shown that the nature and position of substituents significantly modulate the fluorescence properties. researchgate.net

A hypothetical TD-DFT predicted absorption spectrum for this compound in a common solvent like chloroform might look as follows:

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 355 | 0.25 | HOMO → LUMO (π→π) |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 280 | 0.45 | HOMO → LUMO+1 (π→π*) |

Intersystem Crossing (ISC) and Internal Conversion (IC) Rate Predictions

Following photoexcitation, a molecule can return to the ground state through various radiative and non-radiative pathways. Intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state), and internal conversion (IC), a transition between states of the same spin multiplicity, are crucial non-radiative decay channels.

The rates of these processes can be computationally predicted, providing insight into the photostability and potential phosphorescence of the molecule. The rate of ISC is largely governed by the magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states and the energy gap between them. Computational methods can calculate these parameters. For organic molecules containing heavy atoms like bromine, the SOC is generally enhanced, which can lead to a higher probability of ISC. Therefore, for this compound, a significant ISC rate from the lowest singlet excited state (S1) to a nearby triplet state (Tn) might be anticipated.

Computational studies on other aromatic systems have shown that the primary factors influencing ISC and IC rates are the energy difference between the electronic states and the presence of vibrational modes that can couple these states. rsc.org A computational study on boryl nitrenes, for example, used CASSCF theory to explore pathways involving intersystem crossing and internal conversion. nih.gov Similar approaches could be applied to the target molecule.

The prediction of IC rates is more complex as it is highly dependent on the vibrational coupling between electronic states. However, conical intersections between potential energy surfaces of the same spin multiplicity can provide efficient pathways for IC. Computational methods can be used to locate these intersections and estimate the likelihood of IC.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent.

Ligand-Solvent Interactions and Dynamic Behavior

MD simulations can be used to study how solvent molecules arrange around this compound and how these interactions fluctuate over time. By placing the molecule in a box of explicit solvent molecules (e.g., water, chloroform, or DMSO) and solving Newton's equations of motion, the trajectory of each atom can be tracked. This allows for the calculation of properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

These simulations can reveal the formation of hydrogen bonds (if applicable) and other non-covalent interactions between the solute and the solvent, which can significantly impact the molecule's properties, including its absorption and emission spectra. The dynamic behavior of the molecule, such as rotational and vibrational motions, can also be analyzed from the MD trajectory.

Conformational Stability and Barrier Analysis

The this compound molecule possesses several rotatable bonds, particularly around the oxime and ester functionalities. This allows for the existence of different conformers. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the transitions between them. The relative populations of different conformers can be estimated from the simulation time spent in each conformational state.

Prediction of Spectroscopic Parameters

NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation of organic molecules. Computational methods, particularly DFT, can be used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a reasonable degree of accuracy. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

The process typically involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)) and then performing the GIAO calculation to obtain the nuclear magnetic shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, DFT calculations could predict the 1H and 13C chemical shifts for all unique atoms in the molecule. These predictions can be invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap. The accuracy of the predictions can often be improved by considering solvent effects, either implicitly through a continuum model or explicitly.

Below is a hypothetical table of predicted 13C NMR chemical shifts for selected carbon atoms in this compound, based on typical values for similar functional groups and the known experimental data for 9H-fluoren-9-one oxime. nih.gov

| Carbon Atom | Predicted 13C Chemical Shift (ppm) | Rationale |

|---|---|---|

| C=N (oxime) | 155.2 | Similar to the parent oxime, slightly influenced by the benzoyl group. |

| C=O (benzoyl) | 164.5 | Typical chemical shift for an ester carbonyl carbon. |

| C-Br (bromobenzoyl) | 129.8 | Aromatic carbon attached to bromine. |

| Fluorene C4a/C4b | 141.0 | Quaternary carbons at the fusion of the fluorene rings. |

| Fluorene C9a/C8a | 135.5 | Quaternary carbons adjacent to the oxime group. |

In addition to chemical shifts, the calculation of scalar coupling constants (J-couplings) between neighboring nuclei (e.g., 3JHH) can also be performed. These values are dependent on the dihedral angles between the coupled nuclei and can provide further confirmation of the molecule's three-dimensional structure.

Vibrational Frequencies and IR/Raman Intensities

A thorough analysis in this area would necessitate quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the vibrational modes of this compound. Such a study would produce a detailed table of calculated vibrational frequencies, their corresponding IR and Raman intensities, and the assignment of these frequencies to specific molecular motions, such as the stretching and bending of C=O, C=N, N-O, and C-Br bonds, as well as the various vibrations of the fluorene and benzene ring systems. This computational data would ideally be compared with experimental FT-IR and FT-Raman spectra for validation. Currently, no such specific data has been published for this compound.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density of a molecule to characterize the nature of its chemical bonds. A QTAIM analysis of this compound would provide valuable insights into the covalent and non-covalent interactions within the molecule. This would involve locating the bond critical points (BCPs) for all bonds and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. Such an analysis would help in quantifying the degree of covalent and ionic character in bonds like the C=O, C=N, N-O, and C-Br bonds. This information is crucial for understanding the electronic structure and reactivity of the molecule. To date, no QTAIM studies have been reported for this specific compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal engineering of organic molecules, influencing their packing in the solid state and their interactions with other molecules.

The presence of a bromine atom in this compound makes it a potential halogen bond donor. A computational study would explore the ability of the bromine atom to form halogen bonds with electron-donating atoms (such as oxygen or nitrogen) on neighboring molecules. This analysis would involve mapping the electrostatic potential surface of the molecule to identify the positive region (σ-hole) on the bromine atom and calculating the geometry and energy of potential halogen-bonded dimers.

The extended aromatic system of the fluorene moiety in this compound suggests that π-π stacking interactions are likely to be significant in its self-assembly. Computational modeling could predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify the strength of these interactions. Furthermore, the analysis would investigate the presence and significance of C-H···π interactions, where C-H bonds act as weak hydrogen bond donors to the π-systems of the aromatic rings. While crystallographic studies of the parent compound, 9H-fluoren-9-one oxime, have confirmed the presence of π-π stacking and C-H···π interactions, specific computational data for the title derivative is not available.

Reaction Mechanisms and Reactivity of 9h Fluoren 9 One O 4 Bromobenzoyl Oxime

Photochemical Reactivity and Excited State Dynamics

Upon absorption of light, 9H-fluoren-9-one O-(4-bromobenzoyl)oxime is promoted to an electronically excited state, initiating a series of potential deactivation pathways, including photochemical reactions. The nature of these reactions is largely dictated by the inherent bond energies and the electronic distribution within the excited molecule.

Photoinduced Rearrangement Reactions

While not definitively documented for this compound itself, oximes and their derivatives are known to undergo the Beckmann rearrangement under certain conditions, including photochemical activation in what is known as a photo-Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the transformation of an oxime into an amide or a lactam. The rearrangement is thought to proceed through an intermediate oxaziridine followed by cleavage of the N-O bond and migration of the group anti to the leaving group on the nitrogen atom. For this compound, this would theoretically involve the migration of one of the fluorene (B118485) phenyl groups to the nitrogen atom, leading to a phenanthridine derivative. However, the efficiency and occurrence of this pathway for this specific compound require direct experimental verification.

Photolysis and Photodegradation Mechanisms

Experimental evidence from studies on analogous compounds, such as 9-fluorenone (B1672902) oxime phenylglyoxylate (B1224774), strongly suggests that the primary photochemical reaction for this compound is the homolytic cleavage of the weak N-O bond. researchgate.net Upon irradiation, the molecule is expected to dissociate into a 9-fluoren-9-iminyl radical and a 4-bromobenzoyl radical.

Table 1: Expected Radical Intermediates from the Photolysis of this compound

| Radical Species | Chemical Structure |

| 9-fluoren-9-iminyl radical | (C₁₃H₈N•) |

| 4-bromobenzoyl radical | (BrC₆H₄CO•) |

The formation of these radical intermediates initiates a cascade of subsequent reactions. The highly reactive radicals can engage in various processes, including:

Recombination: The initial radical pair can recombine to reform the starting material or form other isomeric products.

Decarbonylation: The 4-bromobenzoyl radical can potentially lose a molecule of carbon monoxide to yield a 4-bromophenyl radical.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other surrounding molecules, leading to the formation of 9-fluoren-9-imine and 4-bromobenzaldehyde.

Dimerization: Two 9-fluoren-9-iminyl radicals could dimerize. researchgate.net

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

The fluorene moiety in this compound is a well-known fluorophore. The presence of the oxime ester and the bromo-substituted benzoyl group can influence the excited-state dynamics through photoinduced electron transfer (PET) or energy transfer processes.

In a PET process, the excited fluorene core could act as either an electron donor or acceptor, depending on the electronic nature of the substituent and the surrounding medium. For instance, the electron-withdrawing 4-bromobenzoyl group could facilitate intramolecular electron transfer from the excited fluorene moiety. This would result in a charge-separated state, which can then undergo different chemical reactions or non-radiatively decay to the ground state.

Electrochemical Redox Behavior and Associated Mechanisms

The electrochemical properties of this compound are determined by the presence of multiple redox-active sites: the fluorenone imine core, the benzoyl group, and the carbon-bromine bond.

Reduction and Oxidation Potentials and Their Correlation with Electronic Structure

The fluorenone system is known to be electrochemically active. The reduction of the C=N bond is expected to occur at negative potentials. The presence of the electron-withdrawing 4-bromobenzoyl group would likely shift the reduction potential of the fluorenone imine moiety to less negative values compared to the unsubstituted 9H-fluoren-9-one oxime. The 4-bromobenzoyl group itself can be reduced, initially to a radical anion. Furthermore, the carbon-bromine bond is susceptible to reductive cleavage at sufficiently negative potentials.

The oxidation of the molecule would likely involve the fluorene ring system, leading to the formation of a radical cation. The oxidation potential is expected to be influenced by the nature of the substituents on the fluorene core.

Table 2: Predicted Redox Sites and Potential Products of this compound

| Process | Redox Site | Potential Product(s) |

| Reduction | C=N bond | 9H-fluoren-9-amine derivative |

| Reduction | C=O group | Alcohol or pinacol coupling product |

| Reduction | C-Br bond | Debrominated product |

| Oxidation | Fluorene ring | Radical cation |

Electrogenerated Species and Their Characterization

The reduction of this compound is anticipated to be a complex process involving multiple electron and proton transfer steps. Initial one-electron reduction would generate a radical anion. The stability and subsequent reactivity of this radical anion would depend on the solvent and the presence of proton donors. In aprotic media, the radical anion might be stable enough to be characterized by techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.

Further reduction could lead to the cleavage of the N-O bond, generating the anion of 9-fluoren-9-one oxime and a 4-bromobenzoyl radical or anion. The electrogenerated base from the reduction of the oxime itself can also induce the cleavage of the parent acylated oxime. The resulting species would then undergo further electrochemical and chemical reactions, leading to a variety of products.

Characterization of these electrogenerated species would require a combination of electrochemical techniques (such as cyclic voltammetry with varying scan rates), spectroelectrochemistry (UV-Vis, IR), and EPR spectroscopy to identify transient radical intermediates and stable products.

Electrochemical Reaction Pathways of this compound

The electrochemical behavior of this compound is dictated by the redox-active centers within its structure: the fluorenone core, the oxime ether linkage, and the bromobenzoyl moiety. While specific cyclic voltammetry data for this exact compound is not extensively documented in publicly available literature, the electrochemical pathways can be inferred from studies on related fluorenone derivatives and compounds containing similar functional groups.

The fluorenone system is known to undergo reversible reduction. For instance, studies on 2,7-dinitro-9-fluorenone have shown that the fluorenone carbonyl group can be reduced to a hydroxyl group, which can then be further oxidized to a nitroso compound nih.gov. The electrochemical reduction of various substituted fluorenones in dimethylformamide (DMF) has been observed to proceed via two one-electron reduction steps, forming a radical anion and then a dianion researchgate.net. It is therefore plausible that the fluorenone core of this compound would exhibit similar reductive behavior, with the potential for the formation of a radical anion and subsequent species upon electrochemical reduction.

The bromobenzoyl group introduces another electrochemically active site. Aryl bromides are known to undergo reductive cleavage of the carbon-bromine bond. This process typically involves a one-electron reduction to form a radical anion, which then rapidly cleaves to produce an aryl radical and a bromide ion. The resulting aryl radical can then be further reduced or can participate in subsequent chemical reactions.

The oxime ether linkage (-C=N-O-) itself can also be subject to electrochemical transformations. The N-O bond in oximes and their derivatives is relatively weak and can be cleaved under certain conditions nih.govdoaj.org. Electrochemical reduction could potentially lead to the cleavage of this bond, generating an imine and a carboxylate anion.

Table 1: Postulated Electrochemical Reactions for this compound

| Moiety | Postulated Electrochemical Reaction | Products |

| Fluorenone | One-electron reduction | Fluorenone radical anion |

| Fluorenone | Two-electron reduction | Fluorenone dianion |

| Bromobenzoyl | Reductive cleavage of C-Br bond | Aryl radical and bromide ion |

| Oxime Ether | Reductive cleavage of N-O bond | Imine and carboxylate anion |

Nucleophilic and Electrophilic Reactivity of the Oxime Ether Moiety

The oxime ether moiety in this compound is a key functional group that governs a significant portion of the molecule's reactivity. It can participate in reactions involving both nucleophilic attack at the imine carbon and electrophilic interactions, as well as reactions leading to the cleavage of the characteristic N-O bond.

Hydrolysis and Transoximation Reactions

Under acidic or basic conditions, the oxime ether can undergo hydrolysis to yield 9H-fluoren-9-one and O-(4-bromobenzoyl)hydroxylamine. The mechanism typically involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon.

Transoximation is another characteristic reaction of oximes and their derivatives, enabling the transfer of the oxime functionality to another carbonyl compound. This reaction can be catalyzed by Brønsted acids and proceeds through the in-situ generation of hydroxylamines from the hydrolysis of the oxime rsc.org. In the context of this compound, reaction with a ketone or aldehyde in the presence of an acid catalyst could lead to the formation of a new oxime ether and the release of 9H-fluoren-9-one. This process is valuable for the synthesis of various oximes without the direct use of hydroxylamine (B1172632) salts rsc.orgorganic-chemistry.org.

Cleavage Mechanisms of the O-N Bond

The O-N bond in oxime ethers is relatively weak and susceptible to cleavage under various conditions, leading to the formation of iminyl radicals or other reactive intermediates nih.govdoaj.org. This reactivity has been harnessed in a variety of synthetic transformations.

Cleavage of the O-N bond can be initiated by:

Thermal or Photochemical Means: Although not extensively studied for this specific molecule, oxime esters, in general, can undergo N-O bond cleavage upon UV irradiation mdpi.com.

Reductive Cleavage: As mentioned in the electrochemical section, reduction of the oxime ether can lead to O-N bond scission. Chemical reducing agents can also achieve this transformation.

Transition Metal Catalysis: Transition metals can catalyze the cleavage of the N-O bond, often leading to the formation of iminyl radicals. These radicals can then participate in a variety of coupling and cyclization reactions nsf.gov. For instance, copper-catalyzed reactions of O-acyl oximes have been shown to proceed via cleavage of the N-O bond researchgate.net.

The cleavage of the O-N bond in this compound would generate a fluoren-9-iminyl radical and a 4-bromobenzoate radical. These reactive intermediates could then undergo a variety of subsequent reactions, making the O-N bond a key site for synthetic diversification.

Reactivity at the Bromine Center: Cross-Coupling and Substitution Reactions

Palladium-Catalyzed Suzuki-Miyaura, Heck, and Sonogashira Couplings

The aryl bromide functionality of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yonedalabs.comyoutube.comyoutube.com. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzoyl group. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst yonedalabs.com.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.org. This would result in the formation of a new carbon-carbon bond at the 4-position of the benzoyl group, leading to the synthesis of substituted stilbene-like structures. Recent developments have even explored the Heck-type reaction of oximes themselves rsc.orgnih.govacs.org.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orglibretexts.orgorganic-chemistry.org. This provides a direct route to the synthesis of aryl-substituted alkynes, further expanding the molecular diversity that can be achieved from this compound.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, base | Biaryl, vinylarene |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Bromobenzoyl Group

The bromine atom on the benzoyl ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the aryl bromide towards SNAr is enhanced by the presence of the electron-withdrawing carbonyl group of the benzoyl moiety, which is para to the bromine atom. This carbonyl group helps to stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com.

The SNAr mechanism involves two main steps:

Addition of the nucleophile: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.org.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. This allows for the introduction of various oxygen, sulfur, and nitrogen-containing functional groups at the 4-position of the benzoyl ring. The rate of the reaction is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate negative charge.

Role as a Precursor in Organic Synthesis

The utility of this compound as a precursor stems from its ability to generate iminyl radicals or engage in transition-metal-catalyzed C-H activation/amination reactions. These reactive pathways open doors to the synthesis of complex molecules that would be challenging to access through traditional methods.

The fluorene moiety of this compound provides a rigid and planar backbone, making it an excellent starting point for the synthesis of larger, more complex polycyclic aromatic systems. The reactivity of the oxime ester allows for the annulation of additional rings onto the fluorene core.

One of the key transformations involves the palladium-catalyzed intramolecular C-H arylation. In this type of reaction, the O-acyl oxime can serve as a directing group, facilitating the activation of a C-H bond on an adjacent aromatic ring. Subsequent cyclization leads to the formation of new carbon-carbon bonds and the construction of fused ring systems. While direct studies on the 4-bromobenzoyl derivative are not extensively documented, the reactivity of analogous O-acyl oximes suggests that it would be a highly effective precursor for phenanthridine-based structures.

The proposed mechanism for such a transformation would involve the oxidative addition of a palladium(0) catalyst to the N-O bond, followed by intramolecular C-H activation and reductive elimination to afford the cyclized product. The presence of the 4-bromobenzoyl group can influence the reaction's efficiency and selectivity.

Below is a representative table of reaction conditions often employed in such palladium-catalyzed cyclizations of related O-acyl oximes:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 75 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ | Dioxane | 120 | 82 |

| 3 | Pd(dba)₂ (5) | Xantphos (10) | NaOtBu | DMF | 100 | 88 |

This data is illustrative and based on typical conditions for similar substrates.

The nitrogen atom incorporated within the oxime functionality of this compound makes it an ideal scaffold for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, natural products, and materials science.

Transition-metal catalysis, particularly with rhodium and copper, has been instrumental in harnessing the synthetic potential of O-acyl oximes for heterocyclic synthesis. Rhodium-catalyzed C-H activation and annulation reactions, for instance, can lead to the formation of diverse heterocyclic systems. In these processes, the oxime nitrogen can act as an internal nucleophile, attacking a metal-activated C-H bond to forge a new C-N bond and construct the heterocyclic ring.

Furthermore, the generation of iminyl radicals from this compound through photoredox catalysis or thermal initiation provides another powerful avenue for heterocyclic synthesis. These highly reactive radicals can undergo intramolecular cyclization onto pendant aromatic or aliphatic groups, leading to the formation of various five- and six-membered nitrogen heterocycles. The regioselectivity of these cyclizations can often be controlled by the nature of the substituent on the fluorene ring and the reaction conditions.

The following table outlines some of the heterocyclic scaffolds that could potentially be synthesized from this compound based on the known reactivity of similar O-acyl oximes:

| Precursor Type | Reaction Type | Resulting Heterocycle |

| O-Acyl Oxime | Palladium-catalyzed intramolecular C-H amination | Phenanthridine |

| O-Acyl Oxime | Rhodium-catalyzed C-H activation/annulation | Fused Isoquinolines |

| O-Acyl Oxime | Copper-catalyzed intramolecular cyclization | Spiro-oxindoles |

| O-Acyl Oxime | Photoredox-mediated iminyl radical cyclization | Dihydrophenanthridines |

Applications in Advanced Chemical Research and Materials Science

Photophysical Probes and Sensitizers in Optoelectronic Devices

The inherent photophysical properties of the fluorenone core, combined with the electronic influence of the O-(4-bromobenzoyl)oxime substituent, position this compound as a strong candidate for use in optoelectronic applications. The extended π-conjugation across the fluorenone system is expected to lead to significant absorption in the UV-visible region and notable luminescence.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of OLEDs, fluorene (B118485) and fluorenone derivatives are prized for their high photoluminescence quantum yields and excellent thermal stability. mdpi.comresearchgate.net The subject compound, by virtue of its fluorenone core, is anticipated to be an effective emitter. The introduction of the 4-bromobenzoyl group could modulate the emission color and improve charge transport properties. Research on similar fluorenone-based materials has demonstrated their utility as emitters in OLEDs, producing orange to red electroluminescence with high efficiencies. tandfonline.com

For instance, fluorenone derivatives have been successfully used as emitters in doped OLED devices, achieving external quantum efficiencies of up to 2.54% and high brightness. tandfonline.com The presence of the electron-withdrawing benzoyl group and the bromine atom in 9H-fluoren-9-one O-(4-bromobenzoyl)oxime could further enhance electron injection and transport, a crucial factor for efficient OLED performance.

In the context of OPVs, polymers incorporating oxime-functionalized fluorene units have been investigated as donor materials. rsc.org A study on such polymers revealed that they possess wide bandgaps and low-lying HOMO levels, which are desirable for achieving high open-circuit voltages in solar cells. rsc.org When paired with a suitable non-fullerene acceptor, a fluorinated version of these polymers yielded a power conversion efficiency of 10.71%. rsc.org This suggests that This compound could serve as a valuable monomer for the synthesis of new photoactive polymers for OPV applications.

Table 1: Anticipated Photophysical and Electronic Properties for Optoelectronic Applications

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| Absorption Max (λ_abs) | ~350-400 nm | Fluorenone core with extended conjugation. tandfonline.com |

| Emission Max (λ_em) | ~450-550 nm | Potential for blue-green to orange emission. tandfonline.comru.nl |

| HOMO Level | ~ -5.5 to -6.0 eV | Influence of electron-withdrawing groups. rsc.org |

| LUMO Level | ~ -3.0 to -3.5 eV | Influence of electron-withdrawing groups. rsc.org |

| Bandgap | Wide bandgap material | Typical for fluorene-based systems. rsc.org |

Note: The data in this table is illustrative and extrapolated from published data on similar fluorenone and oxime-functionalized fluorene compounds.

Luminescent Materials for Display Technologies

The potential for strong and tunable luminescence makes This compound an interesting material for display technologies. The parent compound, 9H-fluoren-9-one oxime, has been shown to exhibit multi-band broad emission when incorporated into a polymer matrix. This suggests the existence of multiple excited states that can be harnessed. The bromine atom in the 4-bromobenzoyl group could introduce a "heavy atom effect," which may promote intersystem crossing and potentially lead to phosphorescence, a desirable property for achieving high efficiencies in certain types of OLEDs.

Building Blocks for Supramolecular Assemblies and Networks

The molecular structure of This compound is rich in functionalities that can participate in non-covalent interactions, making it an excellent building block for the construction of ordered supramolecular architectures.

Crystal Engineering Through Halogen Bonding and π-π Interactions

The presence of a bromine atom on the benzoyl ring is a key feature for crystal engineering. Bromine is a known halogen bond donor, capable of forming directional interactions with Lewis basic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the oxime and carbonyl groups. This provides a powerful tool for controlling the packing of molecules in the solid state.

Furthermore, the large, planar surface of the fluorenone moiety is predisposed to strong π-π stacking interactions. The crystal structure of the parent 9H-fluoren-9-one oxime reveals significant π-π stacking with an interplanar distance of 3.347 Å. nih.govnih.gov It is highly probable that This compound would also exhibit such interactions, which are crucial for charge transport in organic semiconductors. The combination of halogen bonding and π-π stacking could lead to highly ordered, co-facial arrangements of the molecules, which would be beneficial for electronic applications.

Table 2: Crystallographic Data of the Parent Compound 9H-fluoren-9-one oxime

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.govnih.gov |

| Space Group | P2₁2₁2₁ | nih.govnih.gov |

| a (Å) | 4.8009 | nih.govnih.gov |

| b (Å) | 12.2309 | nih.govnih.gov |

| c (Å) | 16.0247 | nih.govnih.gov |

| π-π Stacking Distance (Å) | 3.347 | nih.govnih.gov |

Note: The introduction of the 4-bromobenzoyl group would be expected to alter these unit cell parameters and potentially the crystal packing motif.

Self-Assembly of Functional Architectures

The ability to form predictable intermolecular interactions makes This compound a prime candidate for the bottom-up fabrication of functional nanoscale architectures. Through controlled self-assembly processes, it may be possible to create well-defined structures such as nanowires or thin films with anisotropic properties. The oxime functional group itself is known to be a versatile player in supramolecular chemistry, capable of participating in hydrogen bonding and coordination with metal ions. rsc.orgbiosynth.com This adds another layer of control for designing complex, functional materials.

Precursors for Functional Materials and Polymers

Beyond its direct use, This compound can serve as a key intermediate or monomer for the synthesis of more complex functional materials and polymers. The oxime ester linkage can be a site for further chemical modification or can be incorporated into a polymer backbone.

The synthesis of related O-aryl-carbamoyl-oxymino-fluorene derivatives starts from 9H-fluoren-9-one oxime, indicating that the synthesis of the title compound is feasible through established chemical routes. nih.gov For instance, a plausible synthesis would involve the reaction of 9H-fluoren-9-one oxime with 4-bromobenzoyl chloride.

As previously mentioned, the use of oxime-functionalized fluorene monomers in polymerization has led to the development of high-performance polymers for organic solar cells. rsc.org The presence of the bromine atom in This compound offers an additional advantage: it can act as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling. This would allow for the facile incorporation of this unit into a wide variety of conjugated polymer backbones, enabling the fine-tuning of their electronic and optical properties for specific applications in electronics and photonics.

Integration into Polymer Backbones for Tailored Properties

The incorporation of specific molecular units into polymer chains is a fundamental strategy for creating materials with customized properties. The fluorenone structure is a valuable building block in polymer chemistry due to its high thermal stability and electron-accepting nature.

Research into fluorenone-based conjugated polymers has demonstrated their potential as n-type materials in plastic electronic devices due to their high electron affinity nih.gov. The synthesis of soluble poly(fluorenone)s has been a significant step in this direction, enabling their use in various applications nih.gov. Furthermore, the integration of fluorene units into polymer backbones, often through methods like Suzuki coupling polymerization, allows for the creation of materials with specific optical and electronic properties acs.org.